![molecular formula C11H11F3N2O2 B5618088 N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)
N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide often involves multiple steps, including acetylation, esterification, and ester interchange processes. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, is synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps, achieving a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. These analyses help in determining the planarity of phenyl rings and the orientation of acetamide groups, suggesting minimal strain and little π-bonding (Dou et al., 1997).
Chemical Reactions and Properties
Compounds like N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide can participate in various chemical reactions, offering insights into their reactivity and chemical properties. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involve acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide, and further esterification and ester interchange steps (Zhong-cheng & Wan-yin, 2002).
Physical Properties Analysis
The physical properties of compounds like N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide, such as solubility, thermal stability, and mechanical properties, are crucial for their potential applications. For instance, novel soluble polyimides derived from similar structures have been found to possess low dielectric constants, low dissipation factors, and low moisture absorptions, highlighting their potential in high-performance polymer applications (Yang et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of compounds like N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide, are studied through various chemical reactions and spectroscopic analyses. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, providing insights into the compound's reactivity under specific conditions (Jian-wei, 2009).
properties
IUPAC Name |
N-[4-acetamido-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-6(17)15-8-3-4-10(16-7(2)18)9(5-8)11(12,13)14/h3-5H,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWPELZPVLUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bisacetylamino-2-trifluoromethylbenzene |
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